2-Fluoro-2'-piperidinomethyl benzophenone
CAS No.: 898773-48-3
Cat. No.: VC2299995
Molecular Formula: C19H20FNO
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898773-48-3 |
|---|---|
| Molecular Formula | C19H20FNO |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | (2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 |
| Standard InChI Key | GJHOPKXMBBUCBL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Introduction
2-Fluoro-2'-piperidinomethyl benzophenone is a synthetic organic compound with the chemical formula C19H20FNO. It is a benzophenone derivative, which includes a piperidine ring attached to the benzophenone core. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of 2-Fluoro-2'-piperidinomethyl benzophenone typically involves the reaction of a fluorinated benzaldehyde or benzoyl chloride with a piperidinomethyl-substituted benzene derivative. The specific synthetic route may vary depending on the availability of starting materials and desired yields.
Biological Activity and Applications
While specific biological activities of 2-Fluoro-2'-piperidinomethyl benzophenone are not well-documented, compounds with similar structures have shown potential in various biological assays. For instance, benzophenone derivatives have been explored for their antimitotic and anticancer properties . The presence of a fluorine atom and a piperidine ring could influence its interaction with biological targets, potentially enhancing its activity or selectivity.
4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone
This compound, with a bromine atom instead of hydrogen on the phenyl ring, has a molecular weight of 376.3 g/mol and is known by the CAS number 898773-57-4 . The addition of a bromine atom may alter its reactivity and biological activity compared to the 2-fluoro derivative.
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
This compound, with a chlorine atom instead of hydrogen, has a CAS number of 898773-63-2 . The chlorine atom could affect its chemical stability and biological interactions differently than the fluorine or bromine analogs.
Table 2: Potential Biological Activities of Benzophenone Derivatives
| Compound Type | Potential Biological Activity |
|---|---|
| Benzophenones | Antimitotic, anticancer |
| Fluorinated Benzophenones | Enhanced selectivity or activity due to fluorine substitution |
| Piperidinomethyl-substituted Benzophenones | Potential for increased interaction with biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume